Ethylmethyldichlorosilane
Overview
Description
Ethylmethyldichlorosilane, also known as dichloro(ethyl)methylsilane, is an organosilicon compound with the chemical formula C2H5Si(CH3)Cl2. It is a colorless liquid that is primarily used as an intermediate in the production of silicone polymers and resins. The compound is known for its reactivity due to the presence of silicon-chlorine bonds, making it a valuable reagent in various chemical processes .
Preparation Methods
Ethylmethyldichlorosilane can be synthesized through several methods, including:
Direct Synthesis: This involves the reaction of silicon with ethyl chloride and methyl chloride in the presence of a copper catalyst.
Grignard Reaction: Another method involves the reaction of ethylmagnesium chloride with methyltrichlorosilane.
Industrial production methods often involve large-scale reactors and continuous processing to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Ethylmethyldichlorosilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form ethylmethylsilanediol and hydrochloric acid.
Substitution Reactions: The chlorine atoms in this compound can be substituted with other nucleophiles such as alcohols, amines, or thiols to form a variety of organosilicon compounds.
Polymerization: this compound can undergo polymerization reactions to form silicone resins and elastomers.
The major products formed from these reactions include various organosilicon compounds that are used in the production of silicone-based materials .
Scientific Research Applications
Ethylmethyldichlorosilane has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of ethylmethyldichlorosilane primarily involves its reactivity with nucleophiles. The silicon-chlorine bonds in the compound are highly reactive and can be readily substituted by various nucleophiles, leading to the formation of new organosilicon compounds. This reactivity is exploited in various chemical processes to synthesize a wide range of materials .
Comparison with Similar Compounds
Ethylmethyldichlorosilane is similar to other organosilicon compounds such as:
Dichlorodimethylsilane: This compound has two methyl groups attached to the silicon atom instead of one ethyl and one methyl group.
Chlorotrimethylsilane: This compound has three methyl groups attached to the silicon atom and is used as a silylating agent in organic synthesis.
Dichloromethylvinylsilane: This compound has a vinyl group attached to the silicon atom and is used in the production of silicone elastomers.
This compound is unique due to the presence of both ethyl and methyl groups attached to the silicon atom, which provides distinct reactivity and properties compared to other similar compounds .
Properties
IUPAC Name |
dichloro-ethyl-methylsilane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8Cl2Si/c1-3-6(2,4)5/h3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNECSTWRDNQOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](C)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8Cl2Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50871085 | |
Record name | Methylethyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4525-44-4 | |
Record name | Dichloroethylmethylsilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4525-44-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylethyldichlorosilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004525444 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylethyldichlorosilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50871085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYLETHYLDICHLOROSILANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47ROB570JW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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